2-Hydroxy-1,1,3,3-tetramethylisoindole;hydrochloride
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Overview
Description
2-Hydroxy-1,1,3,3-tetramethylisoindole;hydrochloride is a chemical compound belonging to the class of isoindoles. Isoindoles are significant heterocyclic systems found in various natural products and drugs. This compound is known for its unique structure, which includes a hydroxyl group and multiple methyl groups, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,1,3,3-tetramethylisoindole;hydrochloride typically involves the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol. This reaction yields the corresponding tricyclic indole in good yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1,1,3,3-tetramethylisoindole;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
2-Hydroxy-1,1,3,3-tetramethylisoindole;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1,1,3,3-tetramethylisoindole;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and isoindole structure allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, including inhibition of viral replication and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole: A parent compound with a simpler structure.
Isoindole-1,3-dione: A related compound with different functional groups.
Tryptophan: An amino acid containing an indole ring.
Uniqueness
2-Hydroxy-1,1,3,3-tetramethylisoindole;hydrochloride is unique due to its specific combination of a hydroxyl group and multiple methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
214208-38-5 |
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Molecular Formula |
C12H18ClNO |
Molecular Weight |
227.73 g/mol |
IUPAC Name |
2-hydroxy-1,1,3,3-tetramethylisoindole;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-11(2)9-7-5-6-8-10(9)12(3,4)13(11)14;/h5-8,14H,1-4H3;1H |
InChI Key |
GUMHUXIUBFOXTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(N1O)(C)C)C.Cl |
Origin of Product |
United States |
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